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Omipalisib Phase 1 Trial Outcomes vs. Placebo

Parameter Omipalisib Group
Placebo
Group

Notes / Context

Trial Identifier NCT01725139 Randomized,
double-blind,

placebo-controlled
[1]

Trial Phase Phase 1 [1]

Participants 13 [2] 4 [2] Total enrolled: 17

[1]

Dosing 0.25 mg, 1 mg, or 2 mg twice daily for 8

days [1]

Placebo

twice daily
for 8 days

[1]

Two cohorts

received 2 mg
twice daily [1]

Primary Focus Safety, Tolerability,

Pharmacokinetics/Pharmacodynamics [1]
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Parameter Omipalisib Group
Placebo
Group

Notes / Context

Most Common
Adverse Event

Diarrhea (4 participants) [1] Not

specified

Key Metabolic AEs Dose-related increases in blood insulin

and glucose [1]

Not

specified

Lung Exposure Confirmed; blood exposure predicted

lung exposure [1]

Not

applicable

Target Engagement
(pAKT inhibition)

Exposure-dependent inhibition confirmed

in blood and lungs [1]

Not

applicable

Measured in

bronchoalveolar
lavage (BAL) cells

[2]

Pharmacodynamic
Activity (FDG-PET)

Exposure-dependent reduction in

glucose uptake in fibrotic lung areas [1]

Not

applicable

Measured by

target-to-
background ratio

[1]

Detailed Experimental Protocols

The Phase 1 study employed several key methodologies to assess omipalisib's biological activity [1]:

Study Design: A randomised, placebo-controlled, double-blind, repeat dose escalation study [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and lung samples (from
bronchoalveolar lavage) were analyzed to measure drug exposure and confirm inhibition of the

PI3K/mTOR pathway by assessing levels of phosphatidylinositol 3,4,5 trisphosphate and
phosphorylated AKT (pAKT) [1] [2].

Functional Imaging: Participants underwent 18F-fluorodeoxyglucose positron emission
tomography/computed tomography (18F-FDG-PET/CT) scans. These scans measured glucose

uptake in fibrotic regions of the lungs, serving as an indicator of cellular metabolic activity that is often
heightened in fibrosis [1] [2].

The Role of PI3K/mTOR Signaling in IPF

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pulmonaryfibrosisnews.com/news/phase-1-data-suggests-metabolism-related-signals-as-target-for-ipf/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pulmonaryfibrosisnews.com/news/phase-1-data-suggests-metabolism-related-signals-as-target-for-ipf/
https://pubmed.ncbi.nlm.nih.gov/30765508/
https://pulmonaryfibrosisnews.com/news/phase-1-data-suggests-metabolism-related-signals-as-target-for-ipf/
https://www.smolecule.com/products/s548408?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The diagram below illustrates the targeted signaling pathway and the experimental workflow used in the

omipalisib trial.
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PI3K Activation

AKT Activation
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- Collagen Production
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The PI3K/AKT/mTOR pathway is a master regulator in IPF pathogenesis, influencing processes like

fibroblast proliferation and collagen synthesis [3]. Omipalisib is a potent, dual inhibitor of PI3K and mTOR,
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designed to disrupt this pro-fibrotic signaling [1] [2]. The trial successfully demonstrated that omipalisib

engages its target and reduces aberrant glucose metabolism in fibrotic lungs [1].

Interpretation and Future Directions

The Phase 1 data for omipalisib is promising but preliminary. The key conclusions for researchers are:

Promise: The study provided proof-of-concept that inhibiting PI3K/mTOR with an oral agent is
pharmacologically feasible in IPF and can modulate a key disease pathway [1] [2].

Limitations: The short duration (8 days) means the study was not designed to evaluate long-term
safety or clinical efficacy on disease progression, lung function, or patient survival [1].

Outlook: The results support further investigation of the PI3K/mTOR pathway in IPF. Future work
may focus on developing inhibitors with better selectivity to improve the safety profile while retaining

therapeutic benefit [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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